molecular formula C20H28N2O3 B11390741 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide

Cat. No.: B11390741
M. Wt: 344.4 g/mol
InChI Key: CBAHOTVHHZPSEG-UHFFFAOYSA-N
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Description

Furan-2-yl-N,N-dimethyl-4-pentoxybenzamide , belongs to the furan derivative family. Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy and diverse biological properties . The furan nucleus, composed of one oxygen and four carbon atoms, forms the core structure of this compound (Figure 1). Furan itself exhibits a wide range of pharmacological benefits, including anti-ulcer, diuretic, antibacterial, antifungal, and anticancer properties .

!Furan Structure Figure 1. Structure of furan.

Preparation Methods

The synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide involve the introduction of the furan ring and subsequent functionalization. While specific methods may vary, here are some general steps:

  • Furan Synthesis: : Furan can be synthesized through various methods, such as the Paal-Knorr reaction or the Feist-Benary synthesis. These reactions involve cyclization of suitable precursors to form the furan ring.

  • Amide Formation: : The benzamide moiety is introduced by reacting furan with 4-(pentyloxy)benzoic acid or its derivatives. The amide bond formation typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide can undergo various reactions:

  • Oxidation and Reduction: : The furan ring can be oxidized to furan-2-carboxylic acid or reduced to tetrahydrofuran. These transformations impact its biological activity.

  • Substitution Reactions: : The pentyloxy group can undergo nucleophilic substitution reactions. Common reagents include alkoxides or amines.

  • Major Products: : The primary product is the target compound itself. variations in substituents or functional groups can yield different analogs.

Scientific Research Applications

This compound finds applications in several fields:

  • Medicine: : Its antibacterial and antifungal properties make it relevant for drug development.

  • Chemistry: : Researchers explore its reactivity and use it as a building block for more complex molecules.

  • Industry: : It may serve as a precursor for other furan-based materials or pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, possibly affecting enzymes or receptors.

Comparison with Similar Compounds

While N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide is unique, similar compounds include other furan derivatives like furan-2-carboxylic acid and tetrahydrofuran.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-pentoxybenzamide

InChI

InChI=1S/C20H28N2O3/c1-4-5-6-13-24-17-11-9-16(10-12-17)20(23)21-15-18(22(2)3)19-8-7-14-25-19/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,21,23)

InChI Key

CBAHOTVHHZPSEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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